Product packaging for Benzalkonium bromide(Cat. No.:CAS No. 8043-47-8)

Benzalkonium bromide

Cat. No.: B3431558
CAS No.: 8043-47-8
M. Wt: 384.4 g/mol
InChI Key: KHSLHYAUZSPBIU-UHFFFAOYSA-M
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Description

Significance and Broad Classification within Cationic Surfactants and Biocides

As a cationic surfactant, BDDAB is positively charged in aqueous solutions. oup.com This positive charge is fundamental to its mechanism of action as a biocide, as it facilitates interaction with the negatively charged components of microbial cell membranes. mdpi.com This interaction disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, cell death. mdpi.com

Due to its potent antimicrobial properties against a broad spectrum of bacteria, fungi, and viruses, BDDAB is classified as a biocide. nih.govchemicalbook.com Its applications in this regard are extensive, ranging from use as a disinfectant and antiseptic to a preservative in various products. mdpi.comscbt.com The specific efficacy of BDDAB can be influenced by its chemical structure, particularly the length of the alkyl chain. mdpi.com

Historical Context of Research on Benzalkonium Halides

The investigation into benzalkonium halides as effective antimicrobial agents dates back to the early 20th century. The first report of benzalkonium chlorides (BACs) was in 1935 by Gerhard Domagk. nih.gov These compounds were subsequently marketed as promising disinfectants and antiseptics. nih.gov In 1947, the first product containing BACs was registered with the Environmental Protection Agency (EPA) in the United States. nih.gov

While much of the early research focused on benzalkonium chloride, the study of benzalkonium halides as a class, including the bromide variants, grew throughout the mid-20th century. Research in the late 1940s and 1950s intensively searched for suitable ophthalmic preservatives, with benzalkonium compounds being among the first to be incorporated into eye drops. ophthalmologymanagement.com These early studies established the potent microbicidal activity of benzalkonium halides and paved the way for their widespread use. ophthalmologymanagement.com

Current Research Landscape and Emerging Academic Challenges for BDDAB

The current research landscape for BDDAB is multifaceted, with ongoing investigations into its existing applications and the exploration of new ones. A significant area of focus is the challenge of antimicrobial resistance. The extensive use of QACs, including BDDAB, in various settings has raised concerns about the development of microbial resistance. mdpi.comemergenresearch.com Academic inquiry is now directed towards understanding the mechanisms of this resistance, which can include changes in the bacterial cell envelope and the expression of efflux pumps that actively remove the biocide from the cell. nih.govresearchgate.netbulletin-biosafety.com

Another emerging challenge is the environmental fate and impact of BDDAB. chemicalbook.com Its increased use, particularly during the SARS-CoV-2 pandemic, has led to higher concentrations in wastewater and surface waters. researchgate.netresearchgate.net Researchers are now investigating the potential for BDDAB to persist in the environment, its toxicity to aquatic organisms, and the possibility of it contributing to the formation of disinfection byproducts. chemicalbook.comresearchgate.net The development of effective bioremediation strategies to remove BDDAB from contaminated environments is an active area of research. mdpi.comutk.edufrontiersin.org

Furthermore, there are ongoing toxicological studies to better understand the potential health risks associated with prolonged exposure to BDDAB. mdpi.commdpi.com

Scope and Objectives of Academic Inquiry into BDDAB

The scope of academic inquiry into BDDAB is broad, driven by the need to optimize its beneficial properties while mitigating its potential risks. Key objectives of current and future research include:

Elucidating Mechanisms of Action and Resistance: A primary objective is to gain a more profound understanding of the precise molecular interactions between BDDAB and microbial cells. This includes identifying the specific cellular targets and unraveling the genetic and biochemical pathways that lead to microbial resistance. mdpi.com

Developing Novel Formulations and Applications: Researchers are exploring the synthesis of new QACs with modified structures to enhance their antimicrobial efficacy and reduce the likelihood of resistance. mdpi.com This includes the development of "soft" antibacterial agents and the incorporation of BDDAB into smart materials and nanoparticle formulations. nih.gov

Environmental Fate and Remediation: A crucial area of investigation is the environmental behavior of BDDAB. Studies are focused on its degradation pathways, persistence in different environmental compartments, and the development of sustainable technologies for its removal from water and soil. chemicalbook.comresearchgate.net

Toxicological and Safety Assessments: Continued research is necessary to thoroughly evaluate the toxicological profile of BDDAB, including its long-term effects on human health and non-target organisms. mdpi.commdpi.com This knowledge is essential for establishing safe usage guidelines and regulatory standards.

Research Findings on the Biocidal Efficacy of Benzyldodecyldimethylammonium Bromide

Recent studies have provided quantitative data on the antimicrobial activity of BDDAB against various bacterial strains. The minimum inhibitory concentration (MIC) is a key metric used to assess the potency of an antimicrobial agent.

MicroorganismStrainMIC of BDDAB (µM)Reference
Staphylococcus aureusATCC 3359125 mdpi.com
Escherichia coliATCC 2592263 mdpi.com
Staphylococcus aureusATCC 2592310 mdpi.com

These findings highlight the effectiveness of BDDAB against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, although its efficacy can vary between different strains. mdpi.com

Physicochemical Properties of Benzyldodecyldimethylammonium Bromide

The physical and chemical properties of BDDAB are critical to its function and application.

PropertyValueReference
Molecular FormulaC21H38BrN sigmaaldrich.com
Molecular Weight384.44 g/mol sigmaaldrich.com
AppearanceWhite to off-white powder or crystals
SolubilitySoluble in water oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38BrN B3431558 Benzalkonium bromide CAS No. 8043-47-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSLHYAUZSPBIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-35-5 (Parent)
Record name Benzododecinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041
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DSSTOX Substance ID

DTXSID4048698
Record name Benzyldodecyldimethylammonium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7281-04-1
Record name Benzyldimethyldodecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7281-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzododecinium bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldodecyldimethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODODECINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Derivatization Approaches

Established Synthetic Pathways for Benzyldodecyldimethylammonium Bromide

The primary route for synthesizing benzyldodecyldimethylammonium bromide and its analogues is through quaternization reactions. This involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. researchgate.net

Quaternization Reactions and Precursor Chemistry

The synthesis of benzyldodecyldimethylammonium bromide, a type of benzalkonium bromide (BAK), can be achieved through two principal synthetic approaches involving the quaternization of a tertiary amine with a suitable alkylating agent. researchgate.netjcu.cz

The first and most common method involves the reaction of N,N-dimethylbenzylamine with a long-chain n-alkyl bromide, in this case, 1-bromododecane. researchgate.netjcu.cz The second approach utilizes the reaction of an N,N-dimethyl-n-alkylamine, specifically N,N-dimethyldodecylamine, with benzyl (B1604629) bromide. researchgate.netresearchgate.net Both pathways lead to the formation of the desired quaternary ammonium salt, where the nitrogen atom is covalently bonded to four organic groups: a benzyl group, two methyl groups, and a dodecyl group. researchgate.net

The selection of precursors is fundamental to the synthesis. The purity and reactivity of the starting tertiary amine and the alkylating agent directly impact the yield and purity of the final product.

Table 1: Synthetic Routes and Precursors for Benzyldodecyldimethylammonium Bromide

Synthetic Route Tertiary Amine Precursor Alkylating Agent Precursor
Route 1 N,N-Dimethylbenzylamine 1-Bromododecane
Route 2 N,N-Dimethyldodecylamine Benzyl Bromide

This table outlines the two primary precursor combinations for the synthesis of benzyldodecyldimethylammonium bromide via quaternization reactions.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and simplifying purification. Key parameters that influence the quaternization reaction include the choice of solvent, temperature, reaction time, and the molar ratio of reactants. jcu.cznih.gov

Studies have shown that solvents like butanone, ethanol (B145695), and acetonitrile (B52724) are effective media for this reaction. jcu.cznih.govscielo.br For instance, one optimized method involves reacting N,N-dimethylbenzylamine with the appropriate alkyl halide in butanone under reflux. This procedure has been reported to significantly increase the yield of bromide compounds, in some cases doubling it compared to previous methods, and achieving yields of around 95%. jcu.cz The purification process can also be streamlined, often requiring only a single recrystallization from a suitable solvent like dry butanone, which is a significant improvement over methods that require multiple recrystallizations or more costly column chromatography. jcu.cz

The reaction temperature is another critical factor; most quaternization reactions are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to increase the reaction rate. nih.gov The duration of the reaction can also be optimized; while some procedures report refluxing for 28 hours nih.gov, others have achieved high yields with shorter times, such as 18 hours. jcu.cz

Table 2: Examples of Optimized Reaction Conditions for this compound Synthesis

Tertiary Amine Alkylating Agent Solvent Conditions Yield Reference
N,N-dimethylbenzylamine n-Alkyl bromide (C8-C18) Butanone Reflux, 18h ~95% jcu.cz
N,N-dimethylbenzylamine 1-Bromo-alkane Dry Ethanol Reflux, 28h Varies nih.gov

This interactive table presents data from research on the optimization of synthesis conditions for benzalkonium bromides.

Green Chemistry Principles and Sustainable Synthesis Routes

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of quaternary ammonium compounds (QACs). rsc.orgacs.org These principles aim to reduce waste, use less hazardous materials, and design products that are less harmful to the environment. acs.org

One key area of green chemistry is the replacement of toxic and corrosive alkylating agents, such as methyl halides and dimethyl sulfate, with more environmentally benign alternatives like dimethyl carbonate (DMC). acs.org While DMC is a methylating agent, the principle of using less hazardous reagents is broadly applicable. For the synthesis of benzyldodecyldimethylammonium bromide, this could involve exploring greener solvents, such as acetonitrile, which has been shown to be effective and is considered more environmentally friendly than solvents like dichloromethane (B109758) or benzene (B151609). scielo.br

Another significant aspect of green chemistry in this field is the design of QACs that are inherently biodegradable. rsc.orgrsc.org Many traditional QACs are persistent in the environment due to their stable C-N, C-C, and C-H bonds. rsc.orgrsc.org Research is focused on incorporating functional groups, such as ester or thioether bonds, into the QAC structure. rsc.orgrsc.org These bonds are more susceptible to hydrolysis, allowing the compounds to break down into less harmful substances in natural water bodies. rsc.org While this represents a modification of the target compound, the synthetic strategies employed are relevant to producing more sustainable alternatives to benzyldodecyldimethylammonium bromide.

Structural Modification and Derivatization Strategies

Modifying the structure of benzyldodecyldimethylammonium bromide allows for the fine-tuning of its properties for specific applications. This can be achieved by synthesizing homologues with different chain lengths or by covalently attaching functional groups.

Synthesis of Homologues and Analogues with Varied Chain Lengths

The properties of benzalkonium bromides are highly dependent on the length of the n-alkyl chain. jcu.cz Consequently, a significant amount of research has been dedicated to the synthesis of a homologous series of these compounds, where the dodecyl (C12) chain is replaced by other alkyl chains, typically ranging from C8 to C18. jcu.czjcu.cznih.gov

The synthesis of these homologues generally follows the same quaternization procedures described for the C12 compound. jcu.cznih.gov For example, N,N-dimethylbenzylamine can be reacted with a series of 1-bromo-alkanes (from 1-bromooctane (B94149) to 1-bromooctadecane) in a solvent like ethanol or butanone to yield the corresponding N-benzyl-N,N-dimethylalkyl-1-ammonium bromides. jcu.cznih.gov

Table 3: Physicochemical Data for Selected this compound Homologues

Compound Name Alkyl Chain Molecular Formula of Cation Calculated m/z [M+] Reference
N-benzyl-N,N-dimethylhexyl-1-ammonium bromide C6 [C15H26N]+ 220.38 nih.gov
N-benzyl-N,N-dimethyloctyl-1-ammonium bromide C8 [C17H30N]+ 248.43 nih.gov
N-benzyl-N,N-dimethyldecyl-1-ammonium bromide C10 [C19H34N]+ 276.49 nih.gov
N-benzyl-N,N-dimethyltetradecyl-1-ammonium bromide C14 [C23H42N]+ 332.61 nih.gov
N-benzyl-N,N-dimethylhexadecyl-1-ammonium bromide C16 [C25H46N]+ 360.64 nih.gov

This interactive table summarizes data for several synthesized homologues of benzyldodecyldimethylammonium bromide, demonstrating the variation in structure.

Covalent Functionalization for Targeted Applications

Covalent functionalization involves introducing specific chemical groups into the molecule to impart new properties or to allow for its attachment to other molecules or surfaces. While direct post-synthesis functionalization of a stable compound like benzyldodecyldimethylammonium bromide can be challenging, a powerful strategy is to incorporate functionality through the precursors.

For example, a substituted benzyl bromide can be used in the quaternization reaction. By starting with a benzyl bromide that already contains a functional group on the aromatic ring (e.g., a nitro, amino, or hydroxyl group), this functionality is directly built into the final QAC product. This approach allows for the creation of a wide library of functionalized analogues for various applications.

Another approach is to modify the alkyl chain. Using a long-chain alkyl bromide that contains a terminal functional group (e.g., an alkene or an ester) would result in a QAC with a reactive handle at the end of the hydrophobic tail. Such functionalization can be used for polymerization reactions or for grafting the surfactant onto surfaces. The reactivity of the quaternary ammonium structure itself is generally low, though it can form complexes and may undergo hydrolysis under certain conditions. smolecule.com The development of covalent functionalization strategies is key to creating advanced, application-specific materials. nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
Benzyldodecyldimethylammonium bromide
N,N-Dimethylbenzylamine
1-Bromododecane
N,N-Dimethyldodecylamine
Benzyl Bromide
Butanone
Ethanol
Acetonitrile
Dichloromethane
Benzene
Methyl Halides
Dimethyl Sulfate
Dimethyl Carbonate
N-benzyl-N,N-dimethylhexyl-1-ammonium bromide
1-Bromooctane
N-benzyl-N,N-dimethyloctyl-1-ammonium bromide
1-Bromooctadecane
N-benzyl-N,N-dimethyldecyl-1-ammonium bromide
N-benzyl-N,N-dimethyltetradecyl-1-ammonium bromide

Physicochemical Principles and Colloidal Behavior

Surface Activity and Interfacial Phenomena of BDDAB

Benzyldodecyldimethylammonium bromide (BDDAB) is a cationic surfactant that actively adsorbs at interfaces, a phenomenon driven by the amphipathic nature of its molecules. univaq.it The adsorption behavior at the water-air interface has been studied by measuring surface tension for aqueous solutions of BDDAB. nih.gov From these measurements, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated. nih.gov

Studies comparing BDDAB with dodecylethyldimethylammonium bromide (C₁₂EDMAB) show that the substitution of a methyl group with a benzyl (B1604629) (aryl) group in the surfactant's hydrophilic head increases the efficiency of adsorption at the water-air interface. nih.gov However, this structural change decreases the effectiveness of adsorption. nih.gov The standard free energy of adsorption for the aryl group has been determined, and it corresponds to being equivalent to approximately 3.5 methylene (B1212753) groups. nih.gov The best correlation between experimental and theoretical values for ΔG°ads was achieved when assuming a parallel orientation of the BDDAB molecules at the adsorbed monolayer. nih.gov

At the solid-liquid interface, BDDAB demonstrates spontaneous adsorption onto negatively charged surfaces like silica (B1680970) (SiO₂). nih.gov The process is characterized by a change in the Gibbs free energy that indicates a spontaneous process. nih.gov Using a sorbent mass variation (SMV) method, the adsorption of BDDAB on silica nanoparticles has been investigated, revealing the formation of incomplete bilayers or isolated admicelles on the surface. nih.gov The thickness of these adsorbed layers is estimated to be around 2.7 to 2.9 nm, with the volume fraction of BDDAB in the saturated layer being between 0.63 and 0.68. nih.gov The adsorption mechanism often involves an ion-exchange process, where the cationic surfactant molecules replace other cations originally present at the solid surface. rsc.org

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which molecules begin to self-assemble into aggregates known as micelles. wikipedia.org This process is a strategy to minimize the free energy of the system, driven by the hydrophobic effect. wikipedia.org The CMC of BDDAB can be determined using various techniques that detect the sharp change in physical properties of the solution at this concentration, including conductivity, surface tension, and density measurements. youtube.com

The CMC values for BDDAB in aqueous solution have been determined from both surface tension and density measurements, yielding very similar results. The micellization process is significantly influenced by the composition of the solvent. For instance, the presence of polar organic solvents in aqueous mixtures is known to affect micellization. ijert.org

Table 1: Critical Micelle Concentration (CMC) of BDDAB in Aqueous Solution

Method CMC (mol/L)
Surface Tension 5.25 x 10⁻³
Density 5.3 x 10⁻³

Data sourced from J. Colloid Interface Sci. (2009).

Self-Assembly Mechanisms and Supramolecular Structures

Beyond the formation of simple spherical micelles, amphiphilic molecules like BDDAB can form a variety of more complex self-assembled structures, including vesicles, nanotubes, and other organized assemblies. nih.govtechscience.com Vesicles are hollow, spherical structures enclosed by a lipid bilayer, capable of encapsulating substances within their aqueous core. nih.gov The specific morphology of the aggregate is governed by factors such as surfactant concentration, temperature, pH, and the presence of other molecules. nih.gov

The transition between different aggregate structures, such as from micelles to vesicles, can be induced by changes in environmental conditions. For example, heating can cause vesicles to transform into long, flexible wormlike micelles. techscience.com Furthermore, when cationic surfactants like BDDAB are mixed with anionic surfactants, they can form "catanionic" systems. ill.eu These mixtures exhibit strong synergistic interactions, often leading to the spontaneous formation of vesicles and other complex supramolecular structures, such as hollow aggregates with regular icosahedral shapes, which are stabilized by pores at their vertices. ill.euacs.org

The interaction of BDDAB with cell membranes is a critical aspect of its physicochemical behavior. These interactions are often studied using model systems like phospholipid bilayers, which can be in the form of liposomes or planar monolayers. nih.govmdpi.com Studies on N-benzyl-N,N-dimethyl-N-alkyl ammonium (B1175870) halides, the class of compounds to which BDDAB belongs, have shown that they can exert a destructive effect on phospholipid membranes. nih.gov

The interaction and subsequent changes in the bilayer organization depend on factors like the surfactant's counterion and the composition of the membrane, such as the presence of cholesterol. nih.govsigmaaldrich.com Research indicates that surfactants of this type show a greater ability to destabilize the membrane structure when cholesterol is present. nih.gov The benzyl group of the surfactant is incorporated into the lipid bilayer when it is in the liquid crystalline state. nih.gov The mechanism of interaction can involve the penetration of the surfactant molecules into the membrane, which disrupts the packing of the phospholipids. nih.govchemrxiv.org At sufficient concentrations, this disruption can lead to the solubilization of the membrane into mixed micelles. mdpi.com The nature of the counterion (e.g., bromide) has been shown to influence these interactions, potentially by modifying the water structure at the interface or affecting cholesterol-phospholipid interactions directly. nih.govsigmaaldrich.com

Interaction with Polymeric Systems and Colloidal Dispersions

Cationic surfactants like BDDAB can interact strongly with both synthetic and natural polymers, especially those bearing an opposite (anionic) charge. These interactions are typically driven by a combination of electrostatic attraction between the cationic headgroup of the surfactant and the anionic sites on the polymer, as well as hydrophobic interactions between the surfactant tails. This binding often occurs at a surfactant concentration well below the normal CMC, known as the critical aggregation concentration (CAC). The binding can lead to the formation of polymer-surfactant complexes, which may be soluble or can phase-separate to form a coacervate. BDDAB has been used in studies investigating pore size control during the synthesis of macroporous thermosensitive poly(N-isopropylacrylamide) hydrogels, highlighting its role in structuring polymeric systems. chemicalbook.com

In colloidal dispersions, BDDAB plays a crucial role in modifying surface properties and controlling stability. researcher.life As a cationic surfactant, it will readily adsorb onto the surface of negatively charged colloidal particles, such as silica or latex nanoparticles. nih.govacs.org This adsorption neutralizes the surface charge of the particles. As more surfactant adsorbs, a second layer can form with the cationic headgroups facing the aqueous phase, leading to charge reversal and restabilization of the dispersion. acs.org This surface modification can influence the rheology of the dispersion and the interactions between particles, potentially leading to flocculation or the formation of structured networks. yale.edu The interaction of cationic surfactants with colloidal particles is fundamental to applications such as the formation of stable emulsions and foams. researchgate.netmdpi.com

Complexation with Polyelectrolytes and Macromolecules

The interaction between the cationic BDDAB and various macromolecules, particularly those bearing an opposite (negative) charge, is a cornerstone of its colloidal behavior. These interactions are primarily driven by electrostatic attraction between the positively charged head group of the surfactant and the anionic functional groups on the polymer chain. However, hydrophobic interactions between the surfactant's alkyl chain and nonpolar segments of the macromolecule also play a significant role.

The complexation of cationic surfactants, such as BDDAB, with anionic polyelectrolytes like sodium poly(styrene sulfonate) (PSS) and sodium poly(acrylate) is a well-documented phenomenon. The addition of the cationic surfactant to a solution of an anionic polyelectrolyte leads to the formation of polymer-surfactant complexes. This process is often characterized by a critical aggregation concentration (CAC), which is the concentration at which the surfactant molecules begin to bind to the polymer chain, a value typically lower than the critical micelle concentration (CMC) of the free surfactant.

The nature of these complexes can vary significantly with the concentration of the surfactant and the polyelectrolyte, the ionic strength, and the pH of the medium. At low surfactant concentrations, individual surfactant molecules bind to the polymer, neutralizing its charge. As the surfactant concentration increases, cooperative binding occurs, leading to the formation of micelle-like aggregates along the polymer chain. This can result in the contraction of the polymer coil and, in some cases, phase separation.

The interaction is not limited to synthetic polyelectrolytes. Natural macromolecules, including proteins and polysaccharides, also exhibit complex formation with cationic surfactants. For instance, the binding of cationic surfactants to proteins like serum albumin is driven by both electrostatic and hydrophobic interactions. The positively charged head group of the surfactant can interact with negatively charged amino acid residues on the protein surface, while the hydrophobic tail can penetrate into hydrophobic pockets of the protein structure. This binding can alter the protein's conformation and stability.

Similarly, BDDAB can interact with anionic polysaccharides such as carrageenan and hyaluronic acid. nih.gov The electrostatic attraction between the cationic surfactant and the anionic polysaccharide chains can lead to the formation of insoluble complexes or gels. The extent of this interaction is dependent on the charge density of the polysaccharide and the concentration of the surfactant.

Interaction Parameters of Cationic Surfactants with Polyelectrolytes

Cationic SurfactantPolyelectrolyteMethodKey FindingReference
Dodecyltrimethylammonium (B156365) Bromide (DTAB)Sodium Poly(styrene sulfonate) (PSS)Surface Tension & Neutron ReflectivityComplex formation occurs at the air/water interface, influenced by hydrophobic interactions. researchgate.net researchgate.net
Cetyltrimethylammonium Bromide (CTAB)Sodium Poly(styrene sulfonate) (PSS)Turbidimetry & ElectrophoresisA low amount of a nonionic surfactant can enhance the binding of the cationic surfactant to the polyelectrolyte. nih.gov nih.gov
Dodecyltrimethylammonium Bromide (DTAB)Sodium Poly(acrylic acid) (NaPAA)Neutron Reflectivity & Surface TensionAt high pH, a transition from monolayer adsorption to a 'layered' structure at the interface is observed with increasing surfactant concentration.

Stabilization and Destabilization of Emulsions and Suspensions

Benzyldodecyldimethylammonium bromide, as a cationic surfactant, can significantly influence the stability of colloidal dispersions such as emulsions (liquid-liquid dispersions) and suspensions (solid-liquid dispersions). Its effect can be either stabilizing or destabilizing, depending on the nature of the dispersed phase, the composition of the continuous phase, and the concentration of the surfactant.

Emulsion Stabilization:

In oil-in-water (O/W) emulsions, where oil droplets are dispersed in an aqueous medium, BDDAB can act as a stabilizer. The hydrophobic tail of the surfactant adsorbs onto the surface of the oil droplet, while the hydrophilic, positively charged head group extends into the aqueous phase. This creates a positively charged interface around the oil droplets. The electrostatic repulsion between these charged droplets prevents them from coalescing, thereby stabilizing the emulsion. wikipedia.org

The stability of such emulsions can be further enhanced by the addition of polyelectrolytes. wikipedia.org When an anionic polyelectrolyte is added to an O/W emulsion stabilized by a cationic surfactant like BDDAB, the polyelectrolyte can adsorb onto the surfactant layer at the oil-water interface. This creates a protective steric barrier in addition to the electrostatic repulsion, further hindering droplet coalescence. researchgate.net The molecular weight of the polyelectrolyte plays a crucial role; high molecular weight polyelectrolytes are generally more effective at providing steric stabilization. wikipedia.org

Emulsion and Suspension Destabilization:

Conversely, BDDAB can also act as a destabilizing agent, particularly for suspensions of negatively charged particles, such as clays (B1170129) or silica, in water. The stability of these suspensions is often due to the electrostatic repulsion between the negatively charged particles. The addition of a cationic surfactant like BDDAB leads to the adsorption of the positively charged surfactant molecules onto the negatively charged particle surfaces.

At low concentrations, this adsorption neutralizes the surface charge of the particles. As the surface charge approaches zero (the isoelectric point), the repulsive forces are minimized, and the particles can aggregate due to van der Waals forces, leading to flocculation and sedimentation. labcompare.com This principle is widely used in water treatment and other industrial processes to remove suspended solids.

Similarly, in the case of O/W emulsions stabilized by anionic surfactants or negatively charged particles (Pickering emulsions), the addition of BDDAB can lead to destabilization. The cationic surfactant will interact with the anionic stabilizer at the interface, neutralizing its charge and disrupting the protective layer, which can lead to droplet coalescence and phase separation.

The effectiveness of BDDAB in stabilizing or destabilizing a colloidal system is often quantified by measuring parameters such as the zeta potential, particle or droplet size distribution, and turbidity over time. A high absolute zeta potential generally indicates good colloidal stability due to strong electrostatic repulsion. labcompare.com

Effect of Cationic Surfactants on Colloidal Stability

SystemCationic SurfactantObservationControlling FactorReference
Oil-in-Water EmulsionBenzyldodecyldimethylammonium Bromide (inferred)Stabilization through electrostatic repulsion between droplets.Adsorption of surfactant at the oil-water interface. wikipedia.org
Oil-in-Water Emulsion with Anionic PolyelectrolyteHexadecyl amine (cationic)Enhanced stabilization due to steric hindrance.Formation of a surfactant-polyelectrolyte layer at the interface. researchgate.net researchgate.net
Negatively Charged Suspension (e.g., clay)Benzyldodecyldimethylammonium Bromide (inferred)Destabilization and flocculation.Surface charge neutralization. labcompare.com
Food EmulsionNot specifiedDestabilization as zeta potential approaches zero with pH change. labcompare.compH affecting surface charge. labcompare.com

Mechanistic Research in Biological Systems Non Clinical Focus

Antimicrobial Action Mechanisms at Cellular and Molecular Levels

The antimicrobial efficacy of BDAB stems from its ability to interact with and disrupt fundamental components of microbial cells. As a cationic surfactant, its positively charged nitrogen atom is crucial for its initial interaction with the negatively charged surfaces of microorganisms.

The primary mechanism of bactericidal action for benzyldodecyldimethylammonium bromide and other QACs is the disruption of the bacterial cell membrane. This process involves a series of events that compromise the structural and functional integrity of the membrane.

The initial step involves the electrostatic interaction between the cationic head of the BDAB molecule and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This is followed by the insertion of the hydrophobic dodecyl chain into the lipid bilayer. This insertion disrupts the orderly arrangement of the membrane phospholipids, leading to a loss of membrane fluidity and integrity. nih.gov

Studies on benzalkonium chloride (BAC), a closely related group of QACs, have shown that this disruption occurs in a two-step process in Gram-negative bacteria like Escherichia coli. rsc.org The outer membrane is first permeabilized, followed by the permeabilization of the inner cytoplasmic membrane. rsc.org This permeabilization leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately resulting in cell death. The process of membrane permeabilization by QACs has been observed to be very rapid upon exposure of the bacterial cells to the compound. rsc.org

The table below summarizes the effects of quaternary ammonium (B1175870) compounds on bacterial membrane integrity based on research findings.

ParameterObservationImplication
Membrane Permeabilization Induces permeabilization of both outer and inner bacterial membranes. rsc.orgLeakage of essential ions and metabolites.
Potassium Ion Leakage Rapid efflux of intracellular K+ ions upon exposure.Loss of electrochemical gradients and disruption of cellular processes.
Morphological Changes Alterations in cell shape and surface roughness.Compromised structural integrity of the cell envelope.

While membrane disruption is the primary mode of action, there is evidence to suggest that benzyldodecyldimethylammonium bromide can also interfere with essential enzymatic and metabolic processes within microbial cells. However, research in this area is less extensive compared to membrane interaction studies.

Some studies have focused on the biodegradation of benzalkonium compounds by microbial communities, which inherently involves microbial metabolic pathways. These studies have identified that bacteria can metabolize these compounds through processes such as ω-oxidation and β-oxidation. While this demonstrates an interaction with microbial metabolic systems, it describes the breakdown of the compound rather than its inhibitory effects on the microbe's own essential pathways.

It is hypothesized that the disruption of the cell membrane by BDAB can lead to the secondary inhibition of membrane-associated enzymes that are crucial for processes like cellular respiration and cell wall synthesis. The altered membrane environment can lead to the denaturation or dysfunction of these vital proteins. nih.gov For instance, the inhibition of enzymes involved in folate biosynthesis, such as dihydropteroate (B1496061) synthase, is a known mechanism for some antibacterial agents. nih.gov While direct inhibition of such enzymes by BDAB has not been extensively documented, the general disruption of cellular homeostasis caused by membrane damage could indirectly affect these pathways.

Benzyldodecyldimethylammonium bromide also exhibits significant antifungal activity, primarily by targeting the integrity of the fungal cell. The fungal cell envelope, which includes the cell wall and cell membrane, is a critical target.

Similar to its action on bacteria, BDAB interacts with the fungal cell membrane, leading to increased permeability. This disruption of the membrane's barrier function is a key aspect of its fungicidal effect. Studies on the pathogenic yeast Candida albicans have shown that exposure to QACs can lead to the disruption of cell wall integrity. nih.gov The fungal cell wall, composed of chitin (B13524) and glucans, provides structural support and protection. nih.gov Echinocandins, a class of antifungal drugs, target the synthesis of (1,3)-β-d-glucan, leading to cell wall stress and fungal cell death. nih.gov While BDAB does not inhibit this enzyme directly, its interaction with the cell membrane can indirectly affect the enzymes responsible for cell wall maintenance and synthesis, which are often located in or associated with the cell membrane. nih.gov

Furthermore, azole antifungals act by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The absence of ergosterol disrupts membrane fluidity and the function of membrane-bound enzymes. nih.gov The disruptive action of BDAB on the lipid bilayer complements the effects of ergosterol depletion, suggesting a potential for synergistic antifungal activity.

The table below outlines the observed effects of quaternary ammonium compounds on fungal cells.

Fungal Component/ProcessEffect of Quaternary Ammonium CompoundsReference
Cell Wall Integrity Disruption of cell wall structure. nih.gov
Cell Membrane Permeability Increased permeability leading to leakage of intracellular contents. nih.gov
Ergosterol Biosynthesis Indirectly affected by membrane disruption. nih.gov

Benzyldodecyldimethylammonium bromide is particularly effective against enveloped viruses, such as SARS-CoV-2. The primary mechanism of its virucidal action is the disruption of the viral envelope, a lipid bilayer derived from the host cell that is essential for viral infectivity.

The viral envelope contains glycoproteins that are necessary for the virus to attach to and enter host cells. nih.gov The cationic nature of BDAB facilitates its interaction with the negatively charged components of the viral envelope. The hydrophobic tail of the molecule then penetrates the lipid bilayer, leading to its disintegration. This destruction of the envelope prevents the virus from binding to and fusing with host cells, thereby neutralizing its infectivity. nih.govicmab.es

The effectiveness of QACs against enveloped viruses is influenced by their molecular structure. A longer alkyl chain and the presence of a benzyl (B1604629) group, as in BDAB, generally enhance virucidal activity. This is attributed to a greater ability to penetrate and disrupt the lipid membrane. nih.gov Studies have shown that some QACs can inactivate SARS-CoV-2 by affecting the spike proteins, which are crucial for viral entry. icmab.es

The following table summarizes the virucidal effects of certain quaternary ammonium compounds against SARS-CoV-2.

Compound TypeProposed Mechanism of ActionEfficacy against SARS-CoV-2
Quaternary Ammonium Surfactants Disruption of the lipid bilayer envelope. nih.govEffective in inactivating the virus. nih.gov
Ionic Surfactants Predominantly affect the spike proteins. icmab.esCan inhibit viral entry. icmab.es

Interaction with Biomolecules in In Vitro Systems

The biological activity of benzyldodecyldimethylammonium bromide is fundamentally based on its interactions with key biomolecules. In vitro studies provide a controlled environment to investigate these interactions at a molecular level.

The interaction of BDAB with proteins and nucleic acids is an area of growing research interest. The cationic nature of the molecule suggests a propensity to bind to these negatively charged biomolecules.

Studies on similar cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), have demonstrated a clear interaction with DNA. nih.gov The initial binding is driven by electrostatic attraction between the positively charged head of the surfactant and the negatively charged phosphate (B84403) backbone of the DNA. nih.gov This is followed by hydrophobic interactions between the alkyl chains of the surfactant molecules, which can lead to the condensation and compaction of the DNA molecule. nih.gov This interaction has the potential to interfere with crucial cellular processes such as DNA replication and transcription.

The alkyl bromide moiety present in benzyldodecyldimethylammonium bromide has been shown in other contexts to be reactive towards a range of nucleophilic amino acid residues in proteins, including cysteine, aspartic acid, glutamic acid, serine, threonine, histidine, and tyrosine. nih.gov This suggests that BDAB could potentially form covalent or strong non-covalent interactions with proteins, leading to their denaturation or inactivation. Such interactions could contribute to its antimicrobial effects by targeting essential enzymes and structural proteins. The binding of drugs to proteins is a critical factor in their pharmacological activity, and techniques such as circular dichroism and fluorescence spectroscopy are used to study these interactions.

BiomoleculeType of InteractionPotential Consequence
DNA Electrostatic and hydrophobic interactions. nih.govCompaction of DNA, potential interference with replication and transcription. nih.gov
Proteins Potential for interaction with nucleophilic amino acid residues. nih.govDenaturation or inactivation of enzymes and structural proteins.

Absence of Specific Mechanistic Research on Benzyldodecyldimethylammonium Bromide in Biological Systems

Despite a thorough review of scientific literature, specific mechanistic research focusing solely on the influence of Benzyldodecyldimethylammonium bromide on biofilm formation and eradication in microbial communities is not presently available. While research exists for the broader class of quaternary ammonium compounds (QACs), to which this compound belongs, detailed studies and specific data for Benzyldodecyldimethylammonium bromide are lacking.

Quaternary ammonium compounds are known for their antimicrobial properties and their ability to interact with and disrupt microbial biofilms. Generally, their mechanism of action involves the disruption of the cell membrane and inhibition of essential cellular processes. In the context of biofilms, QACs are understood to interfere with the extracellular polymeric substance (EPS) matrix, which is crucial for biofilm integrity, and to exert bactericidal effects on the embedded microbial cells.

However, the specific efficacy, optimal concentrations for biofilm inhibition versus eradication (such as the Minimum Biofilm Inhibitory Concentration, MBIC), and the precise molecular interactions of Benzyldodecyldimethylammonium bromide with biofilm components of various microbial species have not been detailed in the available scientific literature. Consequently, data tables and in-depth research findings, as requested, cannot be generated at this time.

Further research is required to elucidate the specific activities and mechanisms of Benzyldodecyldimethylammonium bromide against microbial biofilms to provide the detailed, compound-specific information necessary for a comprehensive understanding of its potential applications in this area.

Applications in Materials Science and Environmental Engineering

Functionalization of Surfaces and Fabrication of Advanced Materials

The ability of BDAB to adsorb onto surfaces and alter their properties is fundamental to its application in creating advanced materials. This includes rendering surfaces resistant to microbial colonization and protecting metallic materials from degradation.

Benzyldodecyldimethylammonium bromide is recognized as a potent disinfectant and bactericide capable of disrupting the cell membranes of microorganisms, leading to their inactivation. chemicalbook.comnbinno.com This biocidal activity is leveraged in the development of surfaces that resist the formation of biofilms, a process known as biofouling. The accumulation of microorganisms on surfaces is a significant issue in various fields, from medical devices to marine infrastructure. researchgate.net

Antimicrobial coatings can be fabricated by incorporating quaternary ammonium (B1175870) compounds (QACs) like BDAB into a polymer matrix or paint formulation. google.com When applied to a surface, the coating acts as a reservoir for the antimicrobial agent. The mechanism relies on the cationic nature of the BDAB molecule. The positively charged headgroup interacts with the negatively charged components of bacterial cell membranes, while the hydrophobic tail penetrates the lipid bilayer, compromising its structural integrity and causing cell lysis. This contact-based killing mechanism is effective against a broad spectrum of bacteria. encyclopedia.pubresearchgate.net

The development of such coatings involves applying the formulated product to a substrate, which is then cured. google.com Testing the efficacy of these surfaces often involves exposing them to specific bacterial strains and quantifying the reduction in viable organisms over time. nih.gov While many products use a combination of QACs, the fundamental principle remains the same: creating a surface that actively prevents microbial growth and adhesion. nih.gov

The degradation of metals through corrosion is a major economic and safety concern. In industries such as oil and gas, acidic environments and brines accelerate corrosion processes. Cationic surfactants, including BDAB, are employed as corrosion inhibitors. nbinno.comnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. chemicalbook.com

The inhibition mechanism involves the interaction of the BDAB molecule with the metal surface. The molecule can adsorb through electrostatic attraction between the cationic headgroup and a negatively charged metal surface (in the form of anions adsorbed from the electrolyte) or through the interaction of the benzene (B151609) ring's π-electrons with the metal's d-orbitals. This adsorption process creates a thin, passivating film that physically blocks corrosive species like H+ and Cl- ions from reaching the metal. This action hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process, making such compounds effective mixed-type inhibitors. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of inhibitors. The performance of a corrosion inhibitor is often expressed as Inhibition Efficiency (IE%). Research on compounds with similar structures provides insight into the expected performance.

Inhibitor CompoundConcentrationMetalMediumTemperature (K)Inhibition Efficiency (%)Research Finding Source(s)
Benzaldehydethiosemicarbazone300 mg/LMild Steel1 M H₂SO₄328.1596% researchgate.net
Dehydroabietylamine25 ppmMild Steel1 M HCl303~92% researchgate.net
Quinoa Seed / OOL Extract1 g/LCarbon SteelHClNot Specified85% nih.gov

This table presents data for related inhibitor types to illustrate typical performance metrics in corrosion inhibition studies.

Role in Nanomaterial Synthesis and Modification

The self-assembly properties of surfactants like BDAB are crucial in the bottom-up fabrication of nanomaterials, where they can act as templates or stabilizing agents.

BDAB functions as a structure-directing agent (SDA) in the synthesis of materials with controlled porosity. In aqueous solutions above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into ordered aggregates such as spherical or cylindrical micelles. These micellar structures can serve as templates for the polymerization of inorganic precursors, like silica (B1680970), to form mesoporous materials. researchgate.net

In a typical synthesis of mesoporous silica, such as MCM-41, a cationic surfactant like cetyltrimethylammonium bromide (CTAB)—a compound structurally related to BDAB—is used. researchgate.net The silica precursors hydrolyze and condense around the surfactant micelles. After the solid material is formed, the organic template is removed through calcination or solvent extraction, leaving behind a network of uniform pores whose size and arrangement mirror the original micellar structure. researchgate.netnih.gov This method allows for the creation of materials with very high surface areas and controlled pore diameters. Studies have shown that varying the structure of the SDA, such as the length of the alkyl chain, directly influences the resulting pore structure and morphology of the final silica nanoparticles. researchgate.net

BDAB has also been specifically used to control pore size during the synthesis of macroporous thermosensitive poly(N-isopropylacrylamide) hydrogels. [2 from initial search] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and creating a defined porous structure within them is critical for applications like controlled drug delivery and tissue engineering.

The surfaces of nanoparticles are often modified to improve their stability, solubility, and functionality for specific applications. BDAB and other cationic surfactants are used to form a coating on nanoparticles, such as those made of gold. nih.gov This functionalization is driven by the interaction of the surfactant's hydrophobic tail with the nanoparticle surface, while the charged headgroup faces the surrounding solvent.

This process can create a bilayer coating that stabilizes the nanoparticles in solution, preventing them from aggregating. specialchem.com A patent for functional associative coatings for nanoparticles lists benzyldodecyldimethylammonium bromide as a potential cationic biological detergent for this purpose. encyclopedia.pubspecialchem.com The resulting charged surface layer provides electrostatic repulsion between particles, enhancing their colloidal stability. Furthermore, this surfactant layer can serve as an anchor for attaching other molecules, such as drugs or targeting ligands, enabling the creation of complex, multifunctional nanostructures for applications in diagnostics and therapeutics. nih.govresearchgate.netrsc.org

Application in Textile and Polymer Science

In polymer and textile science, BDAB is utilized for its ability to impart specific surface properties, primarily antimicrobial and antistatic characteristics.

Quaternary ammonium compounds are a major class of synthetic antimicrobial agents used for textile finishing. encyclopedia.pubresearchgate.net Textiles for medical and hygienic applications benefit from finishes that can kill or inhibit the growth of bacteria and fungi to reduce odor, staining, and the risk of cross-infection. scispace.comnih.gov BDAB can be applied to fabrics like cotton through various finishing methods. The positively charged nitrogen atom of the BDAB molecule interacts with and disrupts the negatively charged cell membranes of microbes that come into contact with the fabric surface, providing a durable, non-leaching antimicrobial effect. nih.gov

Additionally, many synthetic polymers like polyvinyl chloride (PVC) and polyolefins are electrical insulators and are prone to the buildup of static electricity. specialchem.comresearchgate.net This can cause problems such as dust attraction, processing difficulties, and electrostatic discharge. Antistatic agents are additives that mitigate this issue. BDAB, as a cationic surfactant, can function as an antistatic agent. tuball.comlankem.com When applied as a surface coating or incorporated into the polymer matrix, it increases the electrical conductivity of the surface. This is often achieved by the hydrophilic headgroups attracting a thin, invisible layer of atmospheric moisture, which helps to dissipate the static charge. lankem.com

Antistatic Agent TypeExamplesMechanism of ActionCommon Polymer ApplicationsSource(s)
Cationic Surfactants Quaternary ammonium salts (e.g., BDAB) , Imidazolium saltsIncreases surface conductivity by attracting moisture; provides a charge-carrying species.PVC, Polyolefins, Polyesters researchgate.nettuball.comlankem.com
Anionic Surfactants Alkyl sulfonates, phosphatesSimilar to cationic agents, relies on charged species and hygroscopic properties.PVC researchgate.net
Non-ionic Surfactants Ethoxylated amines, Fatty acid estersMigrates to the surface and attracts moisture via hydrophilic groups (e.g., ether linkages).Polyolefins specialchem.com
Conductive Fillers Carbon black, Graphene nanotubes, Metal fibersForms a conductive network within the polymer matrix, allowing charge to dissipate through the bulk.Various Thermoplastics specialchem.comtuball.com

Imparting Antimicrobial Properties to Fabrics and Fibers

Quaternary ammonium compounds are widely recognized for their potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netnih.gov This has led to their extensive use in treating textiles to impart antimicrobial properties, which are crucial for applications in healthcare, hygiene products, and sportswear. osti.govresearchgate.net The primary mechanism of action involves the electrostatic interaction between the positively charged cationic head of the QAC and the negatively charged cell membrane of the microorganism, leading to membrane disruption and cell death. gavinpublishers.com

Research has demonstrated the effectiveness of QAC-based coatings on various fabrics. For instance, a metal-free quaternary ammonium-based coating applied to hospital curtains showed a 98-100% reduction in colony-forming units (CFU) of Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii within four hours of exposure. nih.govresearchgate.net Similarly, textiles treated with other QACs have shown significant and durable antibacterial activity, even after multiple washing cycles. gavinpublishers.comnih.gov A study on denim fabric coated with a QAC showed a 99.4% reduction of bacterial colonies at a 0.5% coating concentration. gavinpublishers.com

The application of these antimicrobial agents can be achieved through various finishing techniques, including pad-dry-cure methods, which ensure the durability of the antimicrobial effect. researchgate.net The effectiveness of these treatments is often evaluated by standardized test methods that measure the reduction in microbial growth on the treated fabric. gavinpublishers.com

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compound (QAC)-Treated Textiles

Fabric TypeQAC AppliedTarget MicroorganismEfficacy (CFU Reduction)Exposure TimeDurability
Hospital CurtainMetal-free QACS. aureus, P. aeruginosa, A. baumannii98-100%4 hoursAged 6 months
DenimQACBacteria99.4% (at 0.5% coating)Not specifiedNot specified
Cotton FabricPiperazinyl Schiff BaseE. coli, S.aureus94%, 93%Not specifiedMaintained after 25 washes

This table presents data on the antimicrobial efficacy of various quaternary ammonium compounds on different fabrics. Data for Benzyldodecyldimethylammonium bromide specifically was not available in the reviewed literature.

Development of Functional Polymer Composites and Hydrogels

Benzyldodecyldimethylammonium bromide's utility extends to the development of functional polymer composites and hydrogels, where it can act as a surfactant, a functional monomer, or an antimicrobial additive. mdpi.commdpi.comsigmaaldrich.com Functional polymers are a class of materials that possess reactive groups, allowing for the design of complex structures with specific properties for biomedical and other advanced applications. sigmaaldrich.com

In the synthesis of hydrogels, particularly thermosensitive ones like poly(N-isopropylacrylamide) (p(NiPAm)), BDAB has been investigated for its role in controlling the pore size of the hydrogel network. mdpi.comsigmaaldrich.com Hydrogels are three-dimensional, water-swollen polymer networks with applications in drug delivery, tissue engineering, and as sensors. nih.govmdpi.comnih.govmdpi.comresearchgate.net The ability to tune the pore structure is critical for controlling properties such as swelling behavior and the release of encapsulated substances. mdpi.com

Furthermore, the incorporation of QACs into polymer matrices can create functional polymer composites with inherent antimicrobial properties. mdpi.com For example, an organic antibacterial agent, dimethyl octyl aminoethyl ammonium bromide, was blended with acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) to prepare antibacterial composite filaments for fused deposition modeling (FDM), demonstrating significant potential in medical applications. mdpi.com

The synthesis of such composites can involve various techniques, including melt extrusion, where the antimicrobial agent is blended with the polymer matrix. mdpi.com The resulting materials combine the structural properties of the polymer with the functional benefits of the QAC.

Environmental Remediation Technologies

The cationic surfactant nature of benzyldodecyldimethylammonium bromide also positions it as a valuable compound in environmental engineering, particularly for the treatment of contaminated water.

Adsorption of Heavy Metal Ions and Organic Pollutants

Benzyldodecyldimethylammonium bromide has been identified as a potential adsorbent for heavy metal ions, such as hexavalent chromium (Cr(VI)). mdpi.comsigmaaldrich.com The modification of adsorbent materials like clays (B1170129) and zeolites with cationic surfactants can enhance their capacity to remove both heavy metals and organic pollutants from water. researchgate.netosti.govmdpi.comeares.org

The mechanism involves the surfactant modifying the surface charge of the adsorbent. Natural clays, which are typically negatively charged, can have their surfaces altered by cationic surfactants, leading to an increased affinity for anionic pollutants and, in some cases, enhanced binding of cationic metal ions through complexation. mdpi.comeares.org For instance, montmorillonite (B579905) clay modified with a cationic surfactant has been shown to be effective in removing lead and chlorobenzene (B131634) simultaneously. mdpi.com

Research on surfactant-modified clays has demonstrated their potential for heavy metal removal. A study using a montmorillonite-cetylbenzyldimethylammonium-palmitic acid complex reported a maximum adsorption capacity for cadmium of 42 ± 0.8 mg/g of clay. osti.gov The adsorption process is often pH-dependent, allowing for the possibility of regenerating the adsorbent by altering the pH. osti.gov

Table 2: Adsorption Capacities of Surfactant-Modified Adsorbents for Heavy Metals

AdsorbentSurfactant ModifierTarget PollutantMaximum Adsorption Capacity (mg/g)
MontmorilloniteCetylbenzyldimethylammonium & Palmitic AcidCadmium (Cd)42 ± 0.8
Kaolin (B608303)Cetyl Trimethyl Ammonium Bromide (CTAB)Copper (Cu)38.5
BentoniteHexadecyltrimethylammonium bromide (HDTMA)Chromium (Cr(VI))Not specified, but showed better capacity than unmodified bentonite

This table provides examples of the adsorption capacities of clays modified with cationic surfactants for different heavy metals. Specific data for Benzyldodecyldimethylammonium bromide was limited in the reviewed literature.

Flocculation and Coagulation Processes in Water Treatment

Cationic surfactants, including quaternary ammonium compounds, can play a significant role in coagulation and flocculation processes for water and wastewater treatment. mdpi.comresearchgate.netgoogle.comsuezwaterhandbook.com These processes are fundamental for the removal of suspended particles, such as clays, and other colloidal matter, leading to water clarification. nih.govhnu.edu.cnmdpi.comnih.govresearchgate.net

Flocculants work by neutralizing the surface charge of suspended particles, allowing them to aggregate into larger, more easily settleable flocs. suezwaterhandbook.com Cationic polymers and surfactants are particularly effective in this role due to the predominantly negative charge of many suspended particles in water. researchgate.net The addition of a cationic surfactant can act as a coagulant aid, enhancing the performance of primary coagulants like polyaluminium chloride (PAC) or ferric chloride. nih.govrsc.org This can lead to a reduction in the required dosage of the primary coagulant, faster floc formation, and improved settling rates. researchgate.net

Studies on the flocculation of kaolin suspensions, a common model for turbid water, have shown that the combination of a bioflocculant with PAC can achieve a flocculating rate of 100% under optimized conditions. nih.govhnu.edu.cn Cationic polyacrylamides, which share functional similarities with cationic surfactants, have also been shown to be highly effective flocculants for high-turbidity water. mdpi.com

Analytical Chemistry and Characterization Techniques

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating Benzyldodecyldimethylammonium bromide from impurities and quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for the determination of Benzyldodecyldimethylammonium bromide. An established method for its analysis in disinfectant formulations involves reverse-phase chromatography. nih.gov This technique provides excellent precision for quantification. nih.govresearchgate.net

A typical HPLC analysis is performed using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and a buffered aqueous solution. nih.govresearchgate.net For instance, a mixture of acetonitrile and a sodium octanesulfonate/sodium acetate (B1210297) buffer has been successfully used. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths set around 214 nm or 262 nm to monitor the aromatic benzyl (B1604629) group. nih.govresearchgate.net Under optimized conditions, a retention time of approximately 9.18 minutes has been reported. nih.govresearchgate.net The method demonstrates good linearity, with correlation coefficients (r²) often exceeding 0.999. nih.govresearchgate.net The limit of detection for HPLC is typically in the range of 1.6 mg/L. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Benzyldodecyldimethylammonium Bromide Analysis

Parameter Condition
Column Kromasil C18 (200 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : 4 mmol/L Sodium Octanesulfonate / 0.02 mol/L Sodium Acetate (pH 5.2) (80:20) nih.gov
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection UV Absorbance at 262 nm researchgate.net
Retention Time ~9.18 min nih.govresearchgate.net
Correlation Coefficient 0.9996 nih.govresearchgate.net

| Limit of Detection | 1.6 mg/L nih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

Direct analysis of Benzyldodecyldimethylammonium bromide by Gas Chromatography (GC) is not feasible due to its nature as a quaternary ammonium (B1175870) salt, which makes it non-volatile and thermally labile. american.edu To overcome this limitation, derivatization or pyrolysis techniques are employed. american.eduresearchgate.net

One effective approach is pyrolysis-GC, where the compound is thermally degraded in the hot GC injector port. american.edunih.gov This process typically induces a Hofmann elimination reaction, yielding a volatile tertiary amine (N,N-dimethyldodecylamine) and benzyl bromide, which can then be separated and detected by the GC system. american.edu

Alternatively, chemical derivatization can be used to convert the non-volatile analyte into a form suitable for GC analysis. libretexts.orgresearchgate.net While less common for quaternary amines themselves, derivatization techniques like alkylation, acylation, or silylation are standard procedures for modifying molecules with active hydrogens, which might be present as impurities or related substances in a sample. weber.hunih.gov For instance, alkylation replaces active hydrogens with an alkyl group, forming less polar and more volatile esters or ethers. libretexts.orggcms.cz

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Benzyldodecyldimethylammonium bromide.

Mass Spectrometry (MS) provides critical information about the molecular weight and structure of Benzyldodecyldimethylammonium bromide. The technique measures the mass-to-charge ratio (m/z) of ions. The cationic part of the molecule, the benzyldodecyldimethylammonium ion, is the component typically detected.

The calculated monoisotopic mass of the cation [C21H38N]+ is 304.3004 u, while the bromide salt has a molecular weight of approximately 384.4 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure, showing characteristic losses of the benzyl group, the dodecyl chain, or methyl groups.

When coupled with pyrolysis-GC, MS can be used to identify the structure of the volatile degradation products, confirming the composition of the original quaternary ammonium compound. american.edunih.gov Furthermore, techniques like HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) can leverage the presence of the bromine atom for highly sensitive and specific detection. nih.gov

Table 2: Mass Spectrometry Data for Benzyldodecyldimethylammonium Bromide

Parameter Value Reference
Molecular Weight 384.4 g/mol nih.gov
Exact Mass 383.21876 Da nih.gov
Monoisotopic Mass 383.21876 Da nih.gov

| Cation Formula | [C21H38N]+ | |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Benzyldodecyldimethylammonium bromide. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govnih.gov

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected:

Aromatic Protons: Signals in the aromatic region (typically ~7.4-7.6 ppm) corresponding to the five protons of the benzyl ring.

Benzyl Methylene (B1212753) Protons: A singlet or multiplet for the two protons of the -CH₂- group attached to the nitrogen and the benzene (B151609) ring.

N-Methyl Protons: A sharp singlet for the six protons of the two N-CH₃ groups.

Alkyl Chain Protons: A series of multiplets for the protons of the twelve-carbon dodecyl chain, including a distinct triplet for the terminal methyl group.

The ¹³C NMR spectrum provides complementary information, showing separate signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the benzyl methylene carbon, the N-methyl carbons, and the carbons of the long alkyl chain.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in Benzyldodecyldimethylammonium bromide. These vibrational spectroscopy techniques provide a molecular fingerprint. nih.gov

The IR spectrum is expected to show characteristic absorption bands:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the alkyl chain and methyl groups. Aromatic C-H stretching may appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bond vibrations within the benzene ring.

C-H Bending: Vibrations around 1375-1470 cm⁻¹ due to the bending of C-H bonds in the methyl and methylene groups.

C-N Stretching: Bands associated with the carbon-nitrogen bond stretching.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, typically produce strong Raman signals. uci.edu The symmetric C-H stretching vibrations of the alkyl chains also tend to be strong in the Raman spectrum. uci.edu As Raman and IR spectroscopy have different selection rules, using both techniques provides a more complete vibrational analysis of the molecule. libretexts.org

Advanced Detection and Screening Methodologies

Modern analytical chemistry offers several sophisticated methods for the rapid and sensitive detection of BDDAB and for studying its behavior in complex systems.

Spectrophotometry provides a simple, cost-effective, and rapid method for the determination of BDDAB. This technique is typically based on the formation of an ion-pair complex between the cationic BDDAB molecule and an anionic dye. The resulting complex is colored and can be extracted into an organic solvent, allowing its concentration to be measured by visible spectrophotometry. nih.govresearchgate.net

The principle involves the electrostatic interaction between the positively charged quaternary ammonium head group of BDDAB and a negatively charged functional group on a dye molecule, such as a sulfonate group on sulfonephthalein dyes. researchgate.net This reaction forms a stable, colored ion-pair. Common anionic dyes used for this purpose include bromocresol purple (BCP) and methyl orange (MO). nih.govekb.eg The reaction is typically carried out in an acidic buffer solution to ensure the dye is in its anionic form. The resulting complex's absorbance is measured at the wavelength of maximum absorption (λmax), which is specific to the complex formed. nih.gov The intensity of the color, and thus the absorbance, is directly proportional to the concentration of BDDAB, following the Beer-Lambert law within a specific concentration range. nih.govekb.eg The stoichiometry of these ion-pair complexes is often determined to be 1:1 using methods like Job's method of continuous variation. yu.edu.joalrasheedcol.edu.iq

Table 1: Spectrophotometric Analysis of Cationic-Anionic Dye Complexes This table is illustrative, based on typical values for ion-pair complex formation with cationic compounds and anionic dyes.

Anionic Dye ReagentTypical λmax of Complex (nm)Typical Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Bromocresol Purple (BCP)~4081.0 - 16~1.64 x 10⁴
Methyl Orange (MO)~4271.0 - 18~1.07 x 10⁴
Bromophenol Blue (BPB)~4132.0 - 20Data not readily available

Data sourced from studies on similar ion-pair formation reactions. nih.govekb.eg

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like BDDAB. researchgate.netnih.gov It offers advantages such as high efficiency, short analysis times, and minimal solvent consumption. nih.gov In CE, charged molecules migrate through a narrow fused-silica capillary under the influence of a high-voltage electric field. nih.gov The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-size ratio. nih.gov

For the analysis of BDDAB (often referred to in literature as BAB), a specific CE method has been developed. researchgate.netnih.gov The analysis is performed using a bare fused-silica capillary. Detection is typically achieved using a UV detector, as the benzyl group in BDDAB absorbs ultraviolet light. researchgate.netnih.gov This method has been successfully applied to determine BDDAB in commercial disinfectant products, demonstrating good precision and low detection limits. nih.gov

Table 2: Capillary Electrophoresis Parameters for BDDAB Analysis

ParameterOptimized ConditionReference
CapillaryBare fused-silica, 75 µm i.d., 46.4 cm total length nih.gov
Buffer Solution50% acetonitrile - 50 mmol/L NaH₂PO₄ nih.gov
Buffer pH2.24 nih.gov
Applied Voltage20 kV nih.gov
Detection Wavelength214 nm nih.gov
Migration Time5.08 min nih.gov
Limit of Detection (LOD)0.2 mg/L nih.gov

Near-Infrared Hyperspectral Imaging (NIR-HSI) is a novel, non-destructive technique used for the rapid screening and study of microbial processes, including the degradation of compounds like BDDAB. nih.govresearchgate.net This technology combines traditional near-infrared spectroscopy with imaging, allowing for the acquisition of spectral and spatial information simultaneously. mdpi.com It measures the light absorption in the near-infrared region (750–2500 nm), which corresponds to overtones and combinations of molecular vibrations, creating a unique "spectral fingerprint" of the sample's chemical composition. nih.gov

In the context of BDDAB, NIR-HSI has been developed as a high-throughput method to screen for co-metabolic degrading bacteria. nih.govresearchgate.net The technique can non-destructively predict the concentration of BDDAB in a solid culture medium based on its NIR spectra. nih.gov By imaging a petri dish where different bacterial strains are cultured on a BDDAB-containing medium, it is possible to identify regions where the BDDAB concentration has decreased. nih.gov This decrease indicates the presence of bacteria capable of degrading the compound. The method utilizes chemometric models, such as partial least squares regression (PLSR), to correlate the spectral data with BDDAB concentration. nih.govresearchgate.net This approach significantly accelerates the screening process compared to conventional methods, which are often laborious and time-consuming. nih.govresearchgate.net

Table 3: NIR-HSI for Screening of BDDAB-Degrading Bacteria

TechniqueApplicationKey FindingReference
Near-Infrared Hyperspectral Imaging (NIR-HSI)Rapid screening of BDDAB co-metabolic degrading bacteriaThe concentration of BDDAB in solid medium can be predicted from NIR spectra, allowing for direct identification of degrading bacteria. nih.gov
Chemometric ModelPartial Least Squares Regression (PLSR)PLSR models showed good correlation for predicting BDDAB concentration (Rcv² > 0.870). nih.govresearchgate.net
Identified BacteriaScreening ApplicationThe method successfully identified two co-metabolic degrading bacteria, RQR-1 and BDAB-1. nih.gov

Surface and Colloidal Characterization Techniques

As a cationic surfactant, BDDAB exhibits self-assembly in solution and adsorption at interfaces. Techniques that can probe these nanoscale phenomena are essential for its characterization.

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to visualize the surface topography of materials at the nanometer scale. nih.govhawaii.edu It is an ideal method for studying the lateral structure and morphology of surfactant films adsorbed onto a solid substrate. nih.govnih.gov The technique works by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured, allowing for the generation of a three-dimensional topographical map.

In the context of surfactants like BDDAB, AFM can be used to visualize adsorbed films transferred from an air-water interface to a solid substrate (e.g., mica or silica). This allows for the characterization of self-assembled structures, such as monolayers and multilayers. nih.govhawaii.edu For instance, AFM imaging can reveal the formation of multilayer protrusions and aggregates on a surface. hawaii.edu Height analysis of AFM images provides quantitative data on the thickness and structure of these adsorbed layers. nih.govhawaii.edu This information is critical for understanding how BDDAB interacts with and modifies surfaces, which is relevant to its function in applications like disinfection and coating.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules dispersed in a liquid, typically in the sub-micron range. horiba.commalvernpanalytical.commicrotrac.com The technique is based on the principle of Brownian motion, where particles move randomly due to collisions with solvent molecules. youtube.com Smaller particles diffuse more rapidly than larger ones. microtrac.comyoutube.com DLS measures the time-dependent fluctuations in the intensity of laser light scattered by the moving particles. malvernpanalytical.com By analyzing the correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter (size) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. microtrac.comyoutube.com

DLS is extensively used to characterize the micelles and vesicles formed by surfactants like BDDAB in aqueous solutions. It can determine the mean hydrodynamic diameter and the size distribution (polydispersity) of these aggregates. researchgate.net Furthermore, DLS is a valuable tool for determining the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to self-assemble into micelles. This is achieved by measuring the scattered light intensity as a function of surfactant concentration. Below the CMC, the intensity increases slowly as only monomers are present. At and above the CMC, the formation of larger micellar aggregates causes a sharp increase in scattering intensity. The inflection point in a plot of scattering intensity versus the logarithm of concentration is taken as the CMC. researchgate.net

Table 4: DLS Characterization of Cationic Surfactant Assemblies This table provides typical parameters measured by DLS for cationic surfactant systems, illustrated with data for the similar lipid DDAB.

ParameterTypical MeasurementSignificanceReference
Mean Hydrodynamic Diameter (Dh)~57.5 nm (for complex vesicles)Provides the average size of micelles or vesicles in solution. researchgate.net
Polydispersity Index (PDI)~0.20 (for complex vesicles)Indicates the breadth of the particle size distribution (a value < 0.3 suggests a relatively narrow distribution). researchgate.net
Critical Micelle Concentration (CMC)Determined by inflection point of intensity vs. log(concentration)Defines the fundamental threshold for surfactant self-assembly. researchgate.net

Environmental Fate, Transport, and Ecotoxicology Non Human Organisms

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

The biodegradation of benzyldodecyldimethylammonium bromide is a critical process governing its persistence in the environment. As a quaternary ammonium (B1175870) compound, its degradation is primarily facilitated by microbial activity. chemicalbook.com In both aquatic and terrestrial systems, the principal mechanism of breakdown involves co-metabolism, where microorganisms degrade BDAB while utilizing other carbon sources for growth and energy. chemicalbook.com

The primary biodegradation pathway for compounds structurally similar to BDAB, such as benzalkonium chlorides (BACs), initiates with the cleavage of the C-alkyl-N bond. This initial step results in the formation of benzyldimethylamine. Subsequent microbial actions lead to demethylation, producing benzylmethylamine and benzylamine, which are then deaminated to form benzaldehyde. Benzaldehyde is a readily biodegradable intermediate that is swiftly converted to benzoic acid and further mineralized. In some soil environments, the aerobic microbial degradation of BAC has been observed to follow first-order kinetics, with a reported half-life of 4.92 days in one soil type and 17.33 days in another, highlighting the influence of soil characteristics on degradation rates. researchgate.net

The kinetics of BDAB biodegradation are influenced by several environmental factors. These include temperature, pH, oxygen availability, and the composition and adaptation of the microbial community. The presence of other organic matter can enhance biodegradation through co-metabolism. chemicalbook.com For instance, the degradation rate of a similar QAC, alkyl benzyl (B1604629) dimethyl ammonium chloride, was found to decrease significantly with a decrease in temperature. researchgate.net

Table 1: Factors Influencing the Biodegradation of Benzyldodecyldimethylammonium Bromide and Related QACs

FactorEffect on BiodegradationReference
Microbial Community Co-metabolic degradation by diverse microbial populations is the primary pathway. chemicalbook.com
Temperature Lower temperatures significantly decrease the rate of biodegradation. researchgate.net
Oxygen Availability Aerobic conditions are generally required for the initial degradation steps. researchgate.net
Organic Matter Presence of other organic substrates can enhance degradation via co-metabolism. chemicalbook.com
Soil/Sediment Type Soil properties significantly influence degradation kinetics, leading to varying half-lives. researchgate.net

Sorption and Leaching Behavior in Soil and Sediment Matrices

The mobility of benzyldodecyldimethylammonium bromide in the subsurface is largely dictated by its sorption to soil and sediment particles. As a cationic surfactant, BDAB exhibits strong adsorption to negatively charged surfaces such as clay minerals and organic matter. chemicalbook.com This strong sorption behavior significantly limits its potential for leaching into groundwater.

Studies on closely related benzalkonium chlorides (BACs) have shown that their adsorption to soil is a key factor in their environmental distribution. The extent of sorption is positively correlated with the clay and organic carbon content of the soil matrix. This is because the quaternary ammonium headgroup of the molecule ionically bonds with the negatively charged sites on clay and organic matter. Consequently, the potential for these compounds to become bioavailable through leaching is considered very low in most agricultural soils. mdpi.com

Soil column leaching studies, which simulate the movement of water through a soil profile, are used to assess the leaching potential of chemicals. chemicalbook.com For compounds with high sorption coefficients, very little downward movement is typically observed in these studies.

Table 2: Factors Influencing Sorption and Leaching of Benzyldodecyldimethylammonium Bromide

FactorInfluence on SorptionInfluence on LeachingReference
Soil Organic Carbon Higher organic carbon content increases sorption.Higher organic carbon content decreases leaching potential. ecetoc.org
Clay Content Higher clay content increases sorption due to negatively charged surfaces.Higher clay content decreases leaching potential. mdpi.com
Cation Exchange Capacity (CEC) Higher CEC leads to greater sorption of the cationic BDAB molecule.Higher CEC reduces the likelihood of leaching. researchgate.net
pH Soil pH can influence the surface charge of soil particles and thus sorption.pH affects the extent of sorption, which in turn controls leaching. researchgate.net

Aquatic Ecotoxicity in Non-Target Organisms (e.g., Algae, Daphnia, Fish)

Benzyldodecyldimethylammonium bromide is classified as very toxic to aquatic organisms. scbt.com Its surfactant properties can disrupt cell membranes, leading to adverse effects and mortality in a range of non-target aquatic species.

The toxicity of quaternary ammonium compounds to aquatic life is well-documented. For algae, which form the base of many aquatic food webs, these compounds can inhibit growth. While a specific EC50 (the concentration that causes a 50% effect on a test population) for BDAB on algae was not found in the reviewed literature, a study on the toxicity of sodium bromide to the alga Scenedesmus pannonicus reported an EC50 value, indicating the sensitivity of algae to bromide-containing compounds. nih.gov

For invertebrates, the water flea Daphnia magna is a standard model organism for ecotoxicity testing. nih.gov A 24-hour EC50 for a related compound was found to be 0.51 mg/L, indicating high toxicity. epa.gov Another study reported a 48-hour LC50 (the concentration that is lethal to 50% of the test population) for Daphnia magna for a related chemical. nih.gov

Fish are also susceptible to the toxic effects of QACs. An acute 96-hour LC50 for a similar compound, alkyl dimethyl benzyl ammonium chloride (ADBAC), in bluegill sunfish (Lepomis macrochirus) was determined to be 515 µg/L, classifying it as highly toxic. nih.gov Early life stages of fish, such as rainbow trout (Oncorhynchus mykiss), are often more sensitive to chemical stressors. ornl.govnih.gov

Table 3: Aquatic Ecotoxicity of Benzyldodecyldimethylammonium Bromide and Related Compounds

OrganismCompoundEndpointValueReference
Bluegill Sunfish (Lepomis macrochirus)Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)96-hour LC50515 µg/L nih.gov
Daphnia magnaN-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine24-hour EC500.51 mg/L epa.gov
Rainbow Trout (Oncorhynchus mykiss) fry6PPD-Quinone (a tire rubber derivative)96-hour LC500.47 µg/L biorxiv.org

Note: Data for closely related compounds are provided due to the lack of specific data for Benzyldodecyldimethylammonium Bromide in the reviewed literature.

Impact on Environmental Microbial Communities and Nitrogen Removal Processes

The introduction of benzyldodecyldimethylammonium bromide into the environment can have significant impacts on microbial communities and crucial biogeochemical processes such as nitrogen removal. researchgate.net

In wastewater treatment systems, BDAB has been shown to inhibit nitrification, a key step in nitrogen removal performed by specialized bacteria. In a moving-bed biofilm reactor, increasing the concentration of BDAB to 50 mg/L led to a significant decrease in ammonia (B1221849) removal efficiency. nih.gov This inhibition was attributed to a lack of ammonia oxidase-encoding genes (amoABC), which are essential for the first step of nitrification. nih.gov Studies on similar QACs have also demonstrated a potent inhibitory effect on nitrification. researchgate.net The process of denitrification, another critical step in nitrogen removal, can also be negatively affected by QACs. researchgate.net

In soil environments, the application of biocides can alter the structure and function of microbial communities. High concentrations of biocides can lead to a decrease in soil microbial biomass and changes in the relative abundance of different microbial groups. nih.gov While specific studies on the effect of BDAB on soil microbial respiration were not found, research on other biocides has shown an initial inhibition of respiration, followed by a period of recovery or adaptation by the microbial community. The impact on soil nitrification and denitrification processes is also a concern, as these are vital for nutrient cycling in terrestrial ecosystems. bangor.ac.ukmdpi.commdpi.com

Table 4: Impact of Benzyldodecyldimethylammonium Bromide (BDAB) on Microbial Processes

ProcessOrganism/SystemObserved EffectConcentrationReference
Nitrification Moving-Bed Biofilm ReactorSignificant decrease in ammonia removal efficiency.50 mg/L nih.gov
Nitrification Moving-Bed Biofilm ReactorPartial recovery of ammonia removal after decreasing concentration.30 mg/L nih.gov
Nitrogen Metabolism Moving-Bed Biofilm ReactorShift in dominant bacterial genera from nitrogen-metabolizing to BDAB-resistant.30-50 mg/L nih.gov

Co-selection and Promotion of Antimicrobial Resistance Genes in Environmental Microorganisms

A significant environmental concern associated with the use of benzyldodecyldimethylammonium bromide and other QACs is their potential to co-select for antibiotic resistance in environmental microorganisms. mdpi.comnih.gov This occurs because the mechanisms that confer resistance to QACs can also provide resistance to certain antibiotics, a phenomenon known as cross-resistance. Additionally, the genes for QAC resistance and antibiotic resistance can be located on the same mobile genetic elements, such as plasmids and integrons, leading to their simultaneous selection and transfer (co-resistance). nih.govnih.gov

Exposure of microbial communities to BDAB has been shown to increase the abundance of antibiotic resistance genes (ARGs). nih.gov The resistance to BDAB is often mediated by efflux pumps, which are membrane proteins that can actively transport a wide range of toxic substances, including QACs and antibiotics, out of the bacterial cell. Genes encoding these efflux pumps, such as emrE, mdfA, and oprM, have been found to be associated with BDAB resistance. nih.gov

A key family of QAC resistance genes is the qac genes (quaternary ammonium compound resistance genes), such as qacE and its attenuated variant qacEΔ1. nih.govcabidigitallibrary.org These genes are frequently found on class 1 integrons, which are genetic platforms that can capture and express various resistance gene cassettes. nih.gov The presence of qacEΔ1 has been shown to be significantly correlated with the presence of the class 1 integrase gene (intI1) and several ARGs in environmental water samples, suggesting that QACs can facilitate the spread of antibiotic resistance. researchgate.net Studies in QAC-polluted environments have demonstrated a higher incidence of class 1 integrons and qac genes in the bacterial populations. nih.gov

Table 5: Mechanisms and Genes Associated with Co-selection of Antimicrobial Resistance by Benzyldodecyldimethylammonium Bromide

MechanismDescriptionAssociated GenesReference
Cross-Resistance A single resistance mechanism provides protection against multiple antimicrobials (e.g., QACs and antibiotics).Efflux pump genes (emrE, mdfA, oprM) nih.gov
Co-Resistance Genes for resistance to different antimicrobials are physically linked on a mobile genetic element.qac genes (qacE, qacEΔ1) located on class 1 integrons with other ARGs. researchgate.netnih.gov
Increased ARG Abundance Exposure to BDAB leads to an overall increase in the prevalence of various antibiotic resistance genes.Various ARGs nih.gov

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Surfactant and Antimicrobial Properties

The length of the n-alkyl chain is a critical determinant of the surfactant and antimicrobial properties of benzyldodecyldimethylammonium compounds. This hydrophobic component of the molecule plays a pivotal role in its interaction with cell membranes and its self-assembly into micelles.

Research has consistently shown that the antimicrobial activity of quaternary ammonium (B1175870) compounds (QACs) is not linear with respect to the alkyl chain length but rather follows a parabolic relationship. The biological effect tends to increase as the alkyl chain elongates, reaching a peak at an optimal length, after which further increases in chain length lead to a decrease in activity. This phenomenon is often referred to as the "cutoff effect".

The optimal alkyl chain length for maximum antimicrobial efficacy varies depending on the target microorganism. Generally, for QACs, the peak activity against Gram-positive bacteria is observed with alkyl chains of 12 to 14 carbon atoms. In contrast, for Gram-negative bacteria, slightly longer chains of 14 to 16 carbons are typically more effective. researchgate.netnih.gov This is attributed to the differences in the cell envelope structures between these two types of bacteria. The outer membrane of Gram-negative bacteria presents an additional barrier that requires a more lipophilic molecule to penetrate effectively. For yeasts and fungi, an alkyl chain length of C12 is often the most potent. nih.gov

The length of the alkyl chain also significantly influences the surfactant properties, such as the critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. As the length of the hydrophobic alkyl chain increases, the CMC of the surfactant decreases, meaning less surfactant is needed to form micelles and reduce surface tension. This increased efficiency in micelle formation is due to the enhanced hydrophobic interactions between the longer alkyl chains.

Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Alkyldimethylbenzylammonium Compounds

Alkyl Chain Length Optimal Activity Against
C12 Yeasts and Fungi
C14 Gram-positive bacteria
C16 Gram-negative bacteria

Impact of Benzyl (B1604629) Group Substitution on Efficacy and Selectivity

Substituting a methyl group with a benzyl group generally increases the hydrophobicity of the QAC molecule. This modification can lead to a lower critical micelle concentration (CMC) compared to their N-methylated counterparts, indicating greater surface activity. nih.gov However, the impact on antimicrobial efficacy is more complex and can be selective for different microorganisms.

This selectivity suggests that the bulky benzyl group may facilitate interactions with the cell wall components of Gram-positive bacteria but could hinder penetration through the more complex outer membrane of Gram-negative bacteria. The steric hindrance of the benzyl group at the polar head can also influence how the surfactant molecules pack at interfaces and insert into microbial membranes. Therefore, the benzyl group is not just a simple hydrophobic substituent; its size and structure play a significant role in determining the efficacy and selectivity of the compound. nih.gov

Table 2: Comparative Antimicrobial Activity of N-Benzyl vs. N-Methyl Leucine-Based QACs

Alkyl Chain Length Effect of N-Benzyl Group on Antimicrobial Activity
C10 Enhanced inhibition against Gram-positive bacteria
C12 Negatively affected overall antimicrobial activity
C14 Negatively affected overall antimicrobial activity

Effects of Counterions on Physicochemical and Biological Activities

In benzyldodecyldimethylammonium bromide, the bromide anion is the counterion to the positively charged quaternary ammonium cation. While the primary antimicrobial action is attributed to the cationic portion of the molecule, the counterion can influence the compound's physicochemical properties and, in some cases, its biological activity.

The nature of the counterion can affect properties such as solubility, critical micelle concentration (CMC), and the degree of counterion binding to the micelles. rug.nl For example, studies on n-dodecyltrimethylammonium salts have shown that the CMC follows the sequence NO3- < Br- < Cl-. rug.nl Similarly, research on gemini (B1671429) surfactants indicated that converting from a chloride to a bromide counterion slightly reduces the CMC. This suggests that bromide ions may allow for more favorable micelle formation compared to chloride.

Table 3: Effect of Halide Counterions on Critical Micelle Concentration (CMC) of n-Dodecyltrimethylammonium Salts

Counterion Relative CMC
Nitrate (NO3-) Lowest
Bromide (Br-) Intermediate
Chloride (Cl-) Highest

Hydrophobic-Hydrophilic Balance Optimization for Specific Applications

The effectiveness of a surfactant like benzyldodecyldimethylammonium bromide is governed by its amphiphilic nature, meaning it possesses both a water-loving (hydrophilic) polar head group and a water-fearing (hydrophobic) nonpolar tail. The ratio of these two components is known as the Hydrophilic-Lipophilic Balance (HLB), a concept crucial for optimizing the surfactant's performance in specific applications.

The HLB value of a surfactant predicts its properties and suitability for different functions. Surfactants with low HLB values (typically < 10) are more lipophilic (oil-soluble) and are effective as water-in-oil emulsifiers. Those with high HLB values (> 10) are more hydrophilic (water-soluble) and function well as oil-in-water emulsifiers, detergents, or solubilizing agents. wikipedia.org

For antimicrobial applications, the HLB is a critical factor. The lipophilic alkyl chain is responsible for penetrating the lipid-rich bacterial cell membrane, while the hydrophilic quaternary ammonium head group interacts with the aqueous environment and the polar components of the cell surface. nih.govnih.gov An optimal HLB is necessary to ensure that the molecule can effectively reach the microbial cell surface, adsorb onto it, and then disrupt the membrane integrity.

The optimization of the hydrophobic-hydrophilic balance is key to formulating products for specific uses. For example, in disinfecting wipes, an optimized co-formulation is needed to prevent the QAC from adsorbing too strongly onto the wipe's fibers, which would reduce its availability for disinfection. In antifouling coatings, the HLB must be tailored to prevent microbial adhesion while ensuring the stability of the coating. By carefully selecting the alkyl chain length, modifications to the head group, and the counterion, the HLB of benzyldodecyldimethylammonium bromide and related compounds can be fine-tuned to achieve maximum efficacy for a given application.

Computational and Theoretical Studies

Molecular Dynamics Simulations of BDDAB Interactions at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While specific MD studies on benzyldodecyldimethylammonium bromide are not widely available in the reviewed literature, research on structurally similar quaternary ammonium (B1175870) surfactants, such as benzylhexadecyldimethylammonium chloride (BHDC) and n-decyltrimethylammonium bromide (DeTAB), provides significant insights into the expected behavior of BDDAB at interfaces. researchgate.netnih.gov

Simulations of BHDC reverse micelles in nonpolar solvents, for instance, reveal the formation of elliptical aggregates. researchgate.net Within these aggregates, three distinct spatial domains can be identified: an inner water pool, the surfactant interface, and the external solvent. researchgate.net Such simulations allow for the analysis of spatial correlations and density profiles of the different components, showing, for example, the extent of solvent penetration into the micellar interface. researchgate.net

MD simulations of DeTAB self-assembly in aqueous solutions have successfully modeled the entire process of micelle formation, from the initial rapid aggregation of monomers into small, disordered oligomers to a slower ripening process and eventual collisions between larger micelles. nih.gov These simulations can provide data on key parameters such as average cluster size, area per headgroup, and the degree of counterion dissociation, which are often in reasonable agreement with experimental values. nih.gov For instance, DeTAB micelles are shown to be spheroidal with a hydrophobic core of tail atoms and a hydrophilic corona of head groups, surrounded by a Stern layer of bromide counterions. nih.gov Water molecules are observed to solvate the counterions and head groups, penetrating the micelle up to the atom connecting the head to the alkyl tail. nih.gov

A typical MD simulation protocol for studying surfactant micelles involves the following steps:

System Setup: Surfactant molecules and solvent molecules are placed in a simulation box. For pre-organized micelles, surfactant tails are placed in the core, and headgroups form an outer shell. nih.gov

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

Production Run: The simulation is run for a significant period to collect data on the system's properties and dynamics.

The choice of force fields, which define the potential energy of the system, is crucial for the accuracy of the simulations. All-atom and united-atom models are often compared, with results showing a high degree of consistency between the two. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are instrumental in providing insights into molecular properties. mdpi.com Although specific quantum chemical studies on BDDAB are not prominent in the literature, the application of these methods to similar molecules allows for a projection of the types of information that can be obtained.

These calculations can determine a variety of electronic properties that govern a molecule's reactivity:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactions. The HOMO-LUMO gap is an indicator of molecular stability.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to visualize the charge distribution and predict intermolecular interactions.

Global and Local Reactivity Descriptors: Parameters such as electronegativity, hardness, softness, and the Fukui function can be calculated to quantify the reactivity of the molecule as a whole and of individual atoms within it. mdpi.com

For a molecule like BDDAB, quantum chemical calculations could elucidate the electronic characteristics of the quaternary ammonium headgroup, the benzyl (B1604629) ring, and the dodecyl tail. This would provide a fundamental understanding of its interaction with other molecules and surfaces, which is key to its function as a surfactant and antimicrobial agent. The analysis of reaction mechanisms, including the calculation of reaction energies and activation barriers, is another significant application of quantum chemistry. nih.gov

Predictive Modeling of Antimicrobial Activity and Environmental Behavior

Predictive modeling, utilizing machine learning and statistical techniques, is increasingly used to forecast the biological activity and environmental fate of chemical compounds. mdpi.comnih.gov These models establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) by correlating molecular descriptors with observed activities or properties.

For BDDAB, predictive models could be developed to estimate its antimicrobial efficacy against various microorganisms. The general workflow for building such a model includes:

Data Collection: A dataset of compounds with known antimicrobial activity is assembled. For BDDAB, this would involve related quaternary ammonium compounds.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each compound.

Model Building: Machine learning algorithms such as linear discriminant analysis, artificial neural networks, and support vector machines are used to create a model that links the descriptors to the antimicrobial activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

Such models can accelerate the discovery of new antimicrobial agents by prioritizing candidates for synthesis and testing. nih.gov In 2020, a deep learning model successfully identified a potent antibacterial compound from a large database, demonstrating the power of this approach. nih.gov

Similarly, predictive models can be applied to understand the environmental behavior of BDDAB. This includes predicting its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. By identifying the key molecular features that influence these properties, it is possible to design more environmentally benign surfactants.

Theoretical Approaches to Colloidal System Stability and Phase Behavior

The stability of colloidal systems containing BDDAB is governed by the interplay of various intermolecular and surface forces. The classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is a fundamental framework for understanding the stability of colloidal suspensions. researchgate.net This theory considers the total interaction energy between colloidal particles as the sum of two main forces:

Van der Waals Attraction: A long-range attractive force that promotes particle aggregation. researchgate.net

Electrostatic Repulsion: A repulsive force arising from the interaction of the electrical double layers surrounding charged particles in an electrolyte solution. researchgate.net

For BDDAB, a cationic surfactant, its adsorption onto surfaces would impart a positive charge, leading to electrostatic repulsion between particles and thus contributing to the stability of the colloidal dispersion.

Beyond the classical DLVO theory, other forces can play a significant role, particularly in complex formulations. In systems containing unattached polymers, for example, depletion forces can arise. researchgate.net These can be either attractive or repulsive, depending on the polymer concentration and its interaction with the colloidal particles. researchgate.net Theoretical models based on mean-field theory have been developed to analyze the competition between depletion repulsion, depletion attraction, and steric repulsion, showing that colloidal stabilization can be achieved by adjusting the molecular weight or concentration of polymer additives. researchgate.net

The phase behavior of BDDAB in solution, which includes the formation of micelles and other aggregates, is also a subject of theoretical study. Statistical thermodynamics and kinetic models can describe the self-assembly process, predicting critical micelle concentrations (CMC) and the size and shape of the resulting aggregates. nih.gov These theoretical approaches are essential for controlling the properties of BDDAB-containing formulations for various applications.

Future Research Directions and Emerging Academic Applications

Development of BDDAB-Based Smart Materials and Responsive Systems

The unique cationic surfactant properties of BDDAB make it a prime candidate for the development of "smart" materials that can react to external stimuli. nih.govmdpi.com These materials, also known as responsive polymers, can alter their microstructure in response to subtle environmental changes. nih.gov Future research is focusing on incorporating BDDAB into polymer matrices to create systems that respond to triggers like pH, light, or temperature. nih.govrsc.org

For instance, researchers are exploring the creation of hydrogels and nanocolloids where BDDAB's presence could control properties like swelling, porosity, or drug release. nih.govmdpi.com The binding of BDDAB to polymers can be driven by electrostatic or hydrophobic interactions, allowing for the formation of polymer-surfactant complexes with tunable characteristics. nih.gov A key area of investigation involves dual or multiple-stimuli-responsive systems, where BDDAB could be part of a complex that reacts to more than one environmental cue, offering sophisticated control over the material's behavior. rsc.orgnih.gov Such smart materials have vast potential in fields like biosensors, microfluidics, and controlled drug delivery. rsc.orgresearchgate.net

Table 1: Examples of Stimuli-Responsive Polymer Systems

Polymer Type Stimulus Potential Application with BDDAB
Poly(N-isopropylacrylamide) (pNIPAAm) Temperature Thermo-responsive hydrogels for controlled release. mdpi.com
Poly(methacrylic acid) (PMAA) pH pH-sensitive membranes or particles for targeted delivery. nih.govmdpi.com
Polymers with azobenzene (B91143) groups Light Photo-responsive surfaces with switchable wettability.

Integration into Novel Disinfection and Sterilization Methodologies

While BDDAB is a recognized disinfectant, future research aims to integrate it into novel and more powerful sterilization methodologies. chemicalbook.comnih.gov A significant emerging field is the use of Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals to destroy a broad spectrum of contaminants and pathogens. amazonaws.commdpi.com Research can explore the synergistic effects of combining BDDAB with AOPs like UV/H₂O₂ or ozonation. amazonaws.comnih.gov This combination could lead to enhanced disinfection efficacy, potentially overcoming the limitations of conventional methods, especially against highly resistant microorganisms or in complex wastewater matrices. nih.gov

Another avenue involves formulating BDDAB into more complex disinfectant products. Studies have shown that formulated biocides, which contain additives like surfactants and sequestrants, can exhibit enhanced potency and may mitigate the development of microbial resistance compared to singular biocide solutions. nih.gov Future work will likely focus on optimizing these formulations, creating compound disinfectants that leverage BDDAB's properties alongside other active ingredients for faster and more comprehensive sterilization. google.com The goal is to develop next-generation disinfection strategies that are both highly effective and can reduce the formation of harmful disinfection byproducts (DBPs). nih.govnih.gov

Exploration of BDDAB in Advanced Separation and Extraction Processes

The cationic surfactant nature of BDDAB opens up possibilities for its use in advanced separation and extraction technologies. chemicalbook.com As a cationic surfactant, it can act as an adsorbent for the removal of anionic species, such as heavy metal complexes, from aqueous solutions. Research has indicated its potential use in adsorbing chromium (VI), suggesting a role in treating industrial wastewater. chemicalbook.com Future studies could optimize conditions for this process and explore its efficacy for other metallic and non-metallic pollutants.

Furthermore, BDDAB's interfacial activity is crucial for liquid-liquid extraction processes. researchgate.net Surfactants can significantly influence the efficiency of these systems by altering interfacial tension and facilitating the transfer of target molecules between immiscible liquid phases. researchgate.netorientjchem.org Research into the behavior of BDDAB at liquid-liquid interfaces could lead to the development of more efficient extraction methods for pharmaceuticals, organic compounds, or for metal recovery. Analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), already used for detecting BDDAB, are themselves separation processes whose efficiency can be influenced by surfactants. nih.gov

Table 2: Potential Applications of BDDAB in Separation Processes

Process Role of BDDAB Target Analyte/Pollutant Research Focus
Adsorption Cationic Adsorbent Anionic heavy metals (e.g., Cr(VI)) Optimizing pH, concentration, and contact time for maximum removal.
Liquid-Liquid Extraction Surfactant/Phase Transfer Agent Organic compounds, metal ions Studying interfacial tension and distribution coefficients to enhance extraction efficiency. researchgate.net

Comprehensive Risk Assessment Models for Environmental Exposure

The increased use of BDDAB, particularly as a disinfectant, necessitates a better understanding of its environmental impact. chemicalbook.comresearchgate.net Future research must focus on developing comprehensive risk assessment models to predict and manage its environmental exposure. BDDAB is known to be toxic to aquatic organisms, and its structural stability means it can persist in soil and water systems. chemicalbook.com

A comprehensive model would need to integrate several key components:

Environmental Fate and Transport: Modeling how BDDAB moves through different environmental compartments, including water, soil, and sediment.

Ecotoxicity Data: Expanding the existing data on its acute and chronic toxicity to a wider range of organisms, including fish, invertebrates, algae, and soil microbes. scbt.comnih.gov

Exposure Scenarios: Developing realistic scenarios based on usage patterns, such as release from wastewater treatment plants or runoff from disinfected surfaces. nih.gov

Degradation Pathways: Identifying and quantifying the products of its biodegradation and photodegradation to assess the risk posed by its transformation products.

By drawing parallels with risk assessments conducted for similar compounds like benzalkonium chloride, researchers can establish robust frameworks to ensure the safe and sustainable use of BDDAB. nih.gov

Investigation of Microbial Adaptation and Resistance Mechanisms to BDDAB in Environmental Contexts

A critical area of future research is the investigation of microbial adaptation and the development of resistance to BDDAB. acs.orgnih.gov As with many antimicrobial agents, there is concern that widespread use of quaternary ammonium (B1175870) compounds (QACs) could lead to the emergence of resistant bacterial strains. nih.govnih.gov The primary mechanisms of resistance to QACs involve efflux pumps, which are membrane proteins that actively expel the compound from the bacterial cell. acs.orgresearchgate.net These pumps are often encoded by mobile genetic elements, such as plasmids (carrying qac genes), which can be transferred between different bacterial species. acs.orgdrugbank.com

Future investigations should focus on several key areas:

Prevalence of Resistance Genes: Surveying various environments (e.g., wastewater, soil, clinical settings) for the presence and abundance of genes conferring resistance to BDDAB.

Cross-Resistance: Determining the extent to which exposure to sub-lethal concentrations of BDDAB contributes to resistance to other biocides and, crucially, to clinically important antibiotics. nih.govnih.gov

Biofilm-Mediated Resistance: Studying the increased tolerance of bacteria within biofilms, as the extracellular matrix can limit BDDAB penetration and promote resistance development. researchgate.net

Adaptive Responses: Analyzing the physiological and genetic changes that occur in bacteria upon prolonged exposure to low levels of BDDAB, which may mimic environmental conditions. nih.govresearchgate.net

Understanding these mechanisms is vital to mitigate the risk of antimicrobial resistance and ensure the long-term efficacy of BDDAB as a disinfectant. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of benzyldodecyldimethylammonium bromide to achieve high purity (>99%)?

  • Methodology : The compound is synthesized via quaternization of dodecyldimethylamine with benzyl bromide in acetonitrile at 60°C for 48 hours. Post-reaction, the solvent is evaporated under vacuum, and the product is purified by recrystallization using water and ethanol (1:1 ratio). Purity can be verified via TLC or quantitative 1H^1H-NMR analysis, where characteristic peaks (e.g., δ 0.85 ppm for terminal methyl groups, δ 5.04–5.07 ppm for benzyl protons) confirm structural integrity .

Q. What analytical techniques are recommended for characterizing benzyldodecyldimethylammonium bromide?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in CDCl3_3 reveal alkyl chain protons (δ 0.85–1.77 ppm), benzyl group protons (δ 7.26–7.85 ppm), and quaternary ammonium carbons (δ 49.73–67.71 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (384.44 g/mol) and isotopic labeling (e.g., 13C^{13}C-labeled variants) .
  • TLC : Use silica gel plates with a mobile phase of chloroform:methanol (9:1) to assess purity, with UV detection at 254 nm .

Q. How should benzyldodecyldimethylammonium bromide be stored to prevent degradation?

  • Methodology : Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture, as hygroscopicity may alter solubility. For long-term stability, use inert gas (e.g., nitrogen) purging. Note that elevated temperatures (>25°C) can induce phase changes (solid ↔ liquid), affecting experimental reproducibility .

Advanced Research Questions

Q. How does alkyl chain length influence the adsorption behavior of benzyldodecyldimethylammonium bromide on clay minerals?

  • Methodology :

  • Structural Analysis : X-ray crystallography reveals that longer alkyl chains (C8–C12) form bilayer structures on montmorillonite via hydrophobic interactions, while shorter chains adopt disordered configurations. Measure interlayer spacing via XRD to confirm adsorption geometry .
  • Sorption Studies : Conduct batch experiments with varying chain lengths (C12 vs. C16 analogs) and monitor cation exchange capacity (CEC) using ICP-OES. C12 chains exhibit optimal sorption due to balanced hydrophobicity and steric effects .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of benzyldodecyldimethylammonium bromide?

  • Methodology :

  • Standardized Assays : Use CLSI guidelines for MIC/MBC determination against E. coli and S. aureus. Control variables include pH (6.5–7.5), temperature (37°C), and ionic strength (0.1 M PBS).
  • Mechanistic Studies : Fluorescence microscopy with propidium iodide can differentiate membrane disruption (immediate PI uptake) vs. metabolic inhibition (delayed effects). Conflicting data often arise from assay conditions (e.g., organic matter interference) .

Q. How can benzyldodecyldimethylammonium bromide be applied in environmental remediation of hydrophobic contaminants?

  • Methodology :

  • Organoclay Synthesis : Modify montmorillonite with benzyldodecyldimethylammonium bromide (1.0 CEC ratio) to create hydrophobic organoclays. Test phenanthrene removal efficiency via batch adsorption (24 h, 25°C), achieving >90% uptake at 50 mg/L initial concentration .
  • Column Studies : Simulate groundwater flow to evaluate long-term sorption capacity. Monitor breakthrough curves using UV-Vis spectroscopy at 254 nm .

Q. What experimental design ensures accurate quantification of benzyldodecyldimethylammonium bromide in complex matrices (e.g., soil or biological samples)?

  • Methodology :

  • Extraction : Use solid-phase extraction (C18 cartridges) with methanol:water (70:30) elution.
  • Detection : LC-MS/MS in positive ion mode (m/z 384.4 → 212.1) provides specificity. Validate recovery rates (85–95%) via spike-and-recovery experiments .
  • Interference Mitigation : Pre-treat samples with Chelex-100 to remove divalent cations that may form complexes with the quaternary ammonium group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.